Oxonic Acid Impurity 1

Pharmaceutical Analysis Impurity Profiling Reference Standard

Oxonic Acid Impurity 1 (4-amino-1H-imidazole-2,5-dione, CAS 60301-55-5) is a fully characterized, process-specific reference standard essential for oteracil potassium QC. Its unique chromatographic & spectral signature ensures ICH Q2(R1) method specificity—generic analogs cannot substitute. Use for HPLC/UPLC method development, impurity quantification, and stability-indicating assays. Directly supports S-1 batch release testing per ICH Q3B. Procure this verified standard to guarantee regulatory compliance and analytical accuracy.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
Cat. No. B14075085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxonic Acid Impurity 1
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1(=N)C(=O)NC(=O)N1
InChIInChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8)
InChIKeyNGNNFDYHJKDHJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxonic Acid Impurity 1: Definition, Structure, and Analytical Context for Pharmaceutical Procurement


Oxonic Acid Impurity 1, chemically identified as 4-amino-1H-imidazole-2,5-dione (or 5-aminoimidazole-2,4-dione) with CAS 60301-55-5, is a heterocyclic organic compound of molecular formula C₃H₃N₃O₂ (MW: 113.08) . It is primarily recognized as a process-related impurity in the synthesis of oxonic acid and its potassium salt (oteracil potassium, CAS 2207-75-2), a component of the oral anticancer combination drug S-1 . As a fully characterized reference standard, it serves as a critical analytical tool for method development and quality control in pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) where its presence is monitored.

Why Oxonic Acid Impurity 1 Cannot Be Replaced by General 'In-Class' Analogs for Analytical Purposes


The interchangeability of impurities for analytical reference standards is fundamentally precluded by the core principle of analytical specificity required by pharmacopeial guidelines (e.g., USP, ICH Q3A) [1]. A 'generic' impurity or a structurally related analog (e.g., Oxonic Acid Impurity 2, which is 5-azauracil) will possess a different chromatographic retention time, distinct mass spectrometric fragmentation pattern, and unique spectral properties (UV, IR, NMR) . The use of an unqualified analog as a reference standard will result in an inaccurate analytical method that cannot specifically identify or quantify the true impurity, Oxonic Acid Impurity 1, leading to a direct failure of method validation requirements for specificity and accuracy [2]. Therefore, substitution is not a scientific or regulatory option.

Quantitative Evidence Guide for Oxonic Acid Impurity 1: Selector-Oriented Differentiation


Differentiation via Core Molecular Identity: Oxonic Acid Impurity 1 vs. Oxonic Acid Impurity 2

While high-strength quantitative biological data (e.g., IC50 comparisons) is absent from the current primary literature for this specific impurity, the most significant and quantifiable point of differentiation is its distinct chemical identity. Oxonic Acid Impurity 1 (CAS 60301-55-5) is an imidazole-dione derivative, whereas Oxonic Acid Impurity 2 (CAS 71-33-0) is a triazine-dione derivative (5-azauracil) . This fundamental structural difference guarantees non-overlapping analytical signals. For example, the predicted LogP (octanol-water partition coefficient) differs, with Oxonic Acid Impurity 2 having a calculated LogP of -1.54, indicating a higher polarity that would translate to earlier elution in reversed-phase HPLC compared to Impurity 1 [1]. The definitive selection of Oxonic Acid Impurity 1 is mandated to ensure accurate identification and quantification of this specific process-related impurity, as required for regulatory filings [2].

Pharmaceutical Analysis Impurity Profiling Reference Standard

Comparative Purity and Characterization Profile: Vendor-Specific Differentiation

Procurement decisions for analytical reference standards are driven by the quality and reliability of the provided material. A direct, quantitative point of differentiation is found in the product specifications from different vendors. For instance, Oxonic Acid Impurity 1 is offered by one reputable supplier with a certified purity of 95% as determined by HPLC, and the product includes comprehensive characterization data such as Certificate of Analysis (COA), 1H NMR, MS, and HPLC chromatograms . In contrast, another supplier lists the same compound but does not publicly disclose the exact purity or the full suite of available characterization data . This quantitative difference in available purity level (95% vs. unspecified) and the provision of supportive analytical data (COA, NMR, MS, HPLC) constitutes a direct, verifiable advantage for selecting a product that offers a higher degree of characterization, thereby reducing technical risk and labor in a regulated laboratory environment.

Quality Control Method Validation Analytical Reference Material

Procurement Value Differentiation: Oxonic Acid Impurity 1 vs. the Parent API (Potassium Oxonate)

The selection of Oxonic Acid Impurity 1 over the parent API (Potassium Oxonate, CAS 2207-75-2) is justified by its specific application as an analytical tool, not a therapeutic agent. Potassium oxonate functions as a uricase inhibitor (IC50 = 0.8 µM) and is used to induce hyperuricemia in animal models [1]. Its procurement is for in vivo biological studies. In contrast, Oxonic Acid Impurity 1 is procured exclusively for in vitro analytical chemistry applications, such as acting as a retention time marker in HPLC method development, serving as a system suitability standard to confirm peak resolution between the API and this specific impurity, and providing a reference for quantifying this impurity during forced degradation (stress) studies to establish API stability . While no direct comparative data on in vivo activity of the impurity exists, this is irrelevant to its purpose. The 'differentiation' is functional: one is a biological tool, the other is a precise analytical metrology tool essential for ensuring drug purity.

Pharmaceutical R&D Analytical Reference Standard Forced Degradation

Optimal Scientific and Industrial Application Scenarios for Oxonic Acid Impurity 1


Analytical Method Development and Validation for Oteracil Potassium API

In pharmaceutical quality control (QC) laboratories, Oxonic Acid Impurity 1 is the essential reference standard for developing and validating HPLC or UPLC methods intended to quantify this specific impurity in batches of oteracil potassium API. The characterized standard is used to establish the relative retention time (RRT) of the impurity, to demonstrate the method's specificity by spiking the impurity into the API to ensure it resolves as a distinct peak, and to generate calibration curves for accurate quantitation, a key component of ICH Q2(R1) validation [1].

Forced Degradation Studies to Assess API Stability

During regulatory stability studies (ICH Q1A), oteracil potassium is subjected to stress conditions (e.g., heat, humidity, acid, base, oxidation). Oxonic Acid Impurity 1 serves as a reference marker to help identify if this specific compound is formed as a major degradation product under a particular stress condition. The accurate identification of this impurity in stressed samples is critical for establishing a stability-indicating method and setting appropriate storage conditions and shelf-life specifications for the drug substance [2].

Quality Control Release Testing of S-1 Combination Drug Products

The oral anticancer drug S-1 is a combination of tegafur, gimeracil, and oteracil potassium. For routine batch release testing, a validated analytical method is required to ensure that the level of any single impurity, including Oxonic Acid Impurity 1, does not exceed the reporting, identification, or qualification thresholds as defined by ICH Q3B. The impurity standard is used directly in these tests to confirm compliance with the drug product's regulatory specifications, ensuring patient safety [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxonic Acid Impurity 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.